
Laserolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laserolide is a germacranolide.
Wissenschaftliche Forschungsanwendungen
Free-Electron Lasers in Various Sciences
Free-electron lasers, characterized by an electron beam moving through a periodic magnetic field, have found extensive applications in materials science, chemical technology, biophysical science, medical applications, surface studies, and solid-state physics. Developments are underway for more powerful lasers with shorter wavelengths, which could significantly impact industrial materials processing and provide advanced light sources for soft and hard x-rays (O'Shea & Freund, 2001).
Enhancing Uptake of Substances in Agriculture
Laser light technology has been demonstrated to improve the penetration of foliar-applied substances into citrus leaves. By creating microscopic perforations in the leaf cuticle, this technology enhances the uptake of various substances into the phloem, potentially revolutionizing agricultural practices (Etxeberria et al., 2016).
Laser Ablation in Environmental Research
Laser ablation-inductively coupled plasma mass spectrometry has been widely employed to identify the natal sites of fish. This method involves creating a rapid depth profile in fish otoliths to accurately represent the natal chemical environment, enhancing our understanding of aquatic ecosystems (Macdonald, Shelley, & Crook, 2008).
X-ray Free Electron Lasers in Biology
X-ray free electron lasers (XFEL) have opened new avenues in structural biology, allowing for imaging of protein nanocrystals and single virus particles. XFEL's ultrafast studies contribute significantly to understanding dynamic biological systems (Spence, Weierstall, & Chapman, 2012).
Dental Laser Research
In dentistry, lasers are researched for selective ablation, focusing on the removal of diseased structures without damaging adjacent healthy tissues. This has led to advancements in the treatment of caries, calculus, and microbial plaque, showing the potential of lasers in dental care (Rechmann, 2004).
Laser Measurement in Civil Engineering
Lasers are crucial in civil engineering for measuring building vibration and displacement. They enable remote measurements in hazardous environments and provide vital data for understanding structural behavior (Bougard & Ellis, 2000).
Eigenschaften
Produktname |
Laserolide |
|---|---|
Molekularformel |
C22H30O6 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[(3S,3aR,4S,6E,10E,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H30O6/c1-7-15(4)20(24)28-22(6)19-17(26-16(5)23)11-13(2)9-8-10-14(3)12-18(19)27-21(22)25/h7,9,12,17-19H,8,10-11H2,1-6H3/b13-9+,14-12+,15-7-/t17-,18-,19+,22-/m0/s1 |
InChI-Schlüssel |
YWZRKODHWXAKHS-QNKWTIDMSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@]1([C@@H]2[C@H](C/C(=C/CC/C(=C/[C@@H]2OC1=O)/C)/C)OC(=O)C)C |
SMILES |
CC=C(C)C(=O)OC1(C2C(CC(=CCCC(=CC2OC1=O)C)C)OC(=O)C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1(C2C(CC(=CCCC(=CC2OC1=O)C)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



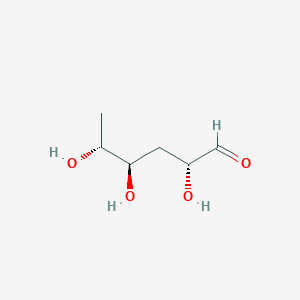

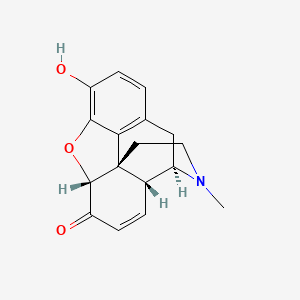
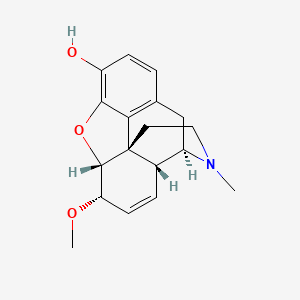
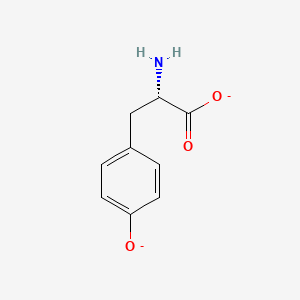
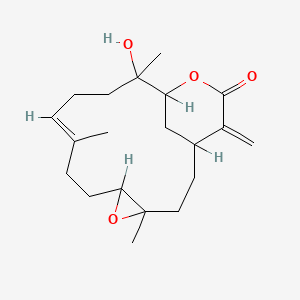
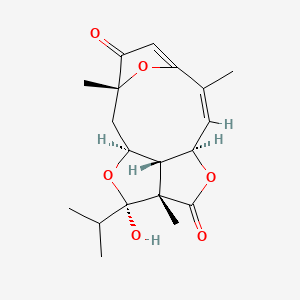
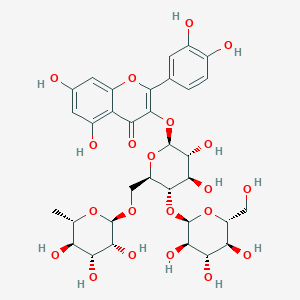
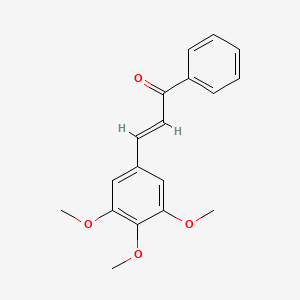
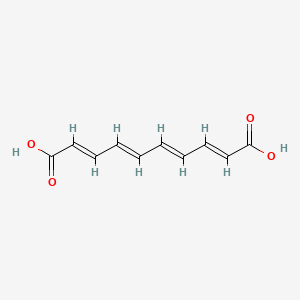

![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)

![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)